molecular formula C20H20N6O B14926029 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926029
M. Wt: 360.4 g/mol
InChI Key: GVNGLHFBZMAJBL-UHFFFAOYSA-N
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Description

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole derivatives with pyridine rings under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. The reaction parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions often result in the formation of new functionalized pyrazole derivatives .

Scientific Research Applications

N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, thereby inhibiting their activity and affecting metabolic pathways .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-4-26-19-16(12-21-26)15(11-17(22-19)14-8-6-5-7-9-14)20(27)23-18-10-13(2)24-25(18)3/h5-12H,4H2,1-3H3,(H,23,27)

InChI Key

GVNGLHFBZMAJBL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=NN4C)C

Origin of Product

United States

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